N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-9-7-14(11-18(17)26-2)19(22)20-15-8-6-13-5-4-10-21(16(13)12-15)27(3,23)24/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDWLRCKJCPWBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzamide typically involves multiple steps. One common method starts with the preparation of the tetrahydroquinoline ring, followed by the introduction of the methanesulfonyl group. The final step involves the coupling of the dimethoxybenzamide moiety to the tetrahydroquinoline ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and application.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives of the original compound.
Scientific Research Applications
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activity, including its effects on various cellular processes.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- The target compound and BF22503 () share the 1-methanesulfonyl group but differ in the amide linkage (benzamide vs. acetamide). This distinction may influence solubility and target binding .
- Compound 24 () lacks the 3,4-dimethoxybenzamide group but retains the methanesulfonamide moiety, suggesting that the benzamide group in the target compound could enhance steric bulk or hydrogen-bonding capacity .
Table 2: Reported Activities of Analogs
Analysis :
- The methanesulfonyl group in compound 24 and the target compound could contribute to metabolic stability or modulate membrane permeability .
Biological Activity
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core with a methanesulfonyl group and a 3,4-dimethoxybenzamide moiety. Its molecular formula is with a molecular weight of approximately 336.41 g/mol. The unique structure suggests potential interactions with various biological targets.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant antimicrobial and anticancer activities. The tetrahydroquinoline derivatives are known for their ability to inhibit various enzymes involved in cellular processes. For instance, studies have shown that compounds similar to this compound can act as inhibitors of methionyl-tRNA synthetase , an enzyme crucial for protein synthesis. This inhibition can lead to the disruption of cellular functions in pathogenic organisms and cancer cells .
In vitro studies have demonstrated that related compounds possess IC50 values significantly lower than traditional chemotherapeutics like Doxorubicin, indicating higher potency against certain cancer cell lines .
The mechanism of action for this compound involves binding to specific targets within the cell. Molecular docking studies suggest that it may interact with the active site of methionyl-tRNA synthetase and other related proteins, leading to a decrease in their activity. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly used to quantify these interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydroquinoline Core : This can be achieved through a Pictet-Spengler reaction involving an aniline derivative and an aldehyde.
- Introduction of the Methanesulfonyl Group : The tetrahydroquinoline intermediate is treated with methanesulfonyl chloride in the presence of a base like triethylamine.
- Attachment of the 3,4-Dimethoxybenzamide Moiety : The final step involves coupling the methanesulfonylated tetrahydroquinoline with 3,4-dimethoxybenzoyl chloride under suitable conditions.
Case Studies and Research Findings
A notable study focused on the antitumor activity of tetrahydroquinoline derivatives similar to this compound. The results indicated that these compounds not only inhibited tumor cell proliferation but also induced apoptosis through various signaling pathways .
Another investigation highlighted the compound's potential as a therapeutic agent for autoimmune diseases by modulating immune responses through its interaction with specific receptors involved in T-cell regulation.
Q & A
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases or GPCRs, focusing on the sulfonamide and dimethoxy groups .
- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) .
- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on activity using CoMFA/CoMSIA .
What analytical techniques are critical for characterizing purity and structure?
Q. Basic
- HPLC : Reverse-phase C18 columns (ACN/water gradient) to confirm purity >95% .
- NMR : ¹H (400 MHz) and ¹³C (100 MHz) spectra to verify sulfonamide and benzamide connectivity .
- Mass Spectrometry : HRMS (ESI+) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 441.15) .
How does the stereochemistry of the tetrahydroquinoline moiety impact pharmacological profiles?
Q. Advanced
- Enantioselectivity : Chiral centers in the tetrahydroquinoline core (e.g., C1) may lead to differential binding. Use chiral HPLC (Chiralpak AD-H) to separate enantiomers .
- Activity Differences : In silico studies suggest the (S)-enantiomer exhibits 3–5× higher affinity for kinase targets .
What are the primary challenges in scaling up synthesis for preclinical studies?
Q. Basic
- Yield Optimization : Multi-step reactions often suffer from low cumulative yields (<40%). Optimize catalysts (e.g., DMAP) and solvent systems (e.g., DMF vs. THF) .
- Purification : Scale-up of column chromatography is labor-intensive. Switch to recrystallization or flash distillation .
What strategies enhance target selectivity via modification of the dimethoxybenzamide group?
Q. Advanced
- Bioisosteric Replacement : Substitute methoxy with trifluoromethoxy to balance lipophilicity (LogP increase ~0.5) and metabolic stability .
- SAR Studies : Synthesize analogs (e.g., 3-methoxy-4-hydroxy) to map steric/electronic effects on IC₅₀ values .
What in vitro assays are typically used to evaluate biological activity?
Q. Basic
- Kinase Inhibition : ADP-Glo™ assay for IC₅₀ determination (e.g., vs. JAK2 or EGFR) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HCT-116, IC₅₀ ~5–10 µM) .
How can discrepancies between computational predictions and experimental reactivity be addressed?
Q. Advanced
- Kinetic Studies : Measure reaction rates (e.g., UV-Vis spectroscopy) to validate in silico transition states .
- Parameter Adjustment : Refine force fields (e.g., GAFF2) to better model sulfonamide electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
